molecular formula C35H56N6O6 B1671266 Enalkiren CAS No. 113082-98-7

Enalkiren

Cat. No. B1671266
M. Wt: 656.9 g/mol
InChI Key: VNJVNBLJTVHNBM-WRPDIKACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enalkiren is a compound that belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Molecular Structure Analysis

Enalkiren has a molecular formula of C35H56N6O6 . Its average mass is 656.856 Da and its monoisotopic mass is 656.426147 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

Enalkiren has a density of 1.2±0.1 g/cm3 . Its boiling point is 986.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 150.6±3.0 kJ/mol . The flash point is 550.3±34.3 °C . The index of refraction is 1.560 . The molar refractivity is 181.1±0.3 cm3 . It has 12 H bond acceptors, 8 H bond donors, and 18 freely rotating bonds .

Scientific Research Applications

Hemodynamic and Humoral Effects

  • Scientific Field : Medical Science, specifically Hypertension Research .
  • Application Summary : Enalkiren, a renin inhibitor, has been used in research to study its effects on the renin-angiotensin system in humans .
  • Methods of Application : Enalkiren was administered intravenously at doses of 0.001, 0.003, 0.01, 0.03, and 0.1 mg/kg to eight normal volunteer subjects on a standardized sodium diet. The drug levels in plasma were measured for up to 6 hours after the 0.1 mg/kg dose .
  • Results : The study found that with higher doses of Enalkiren, blood pressure tended to decrease slightly with no change in heart rate. Plasma renin activity and plasma angiotensin II fell markedly in a dose-dependent manner .

Ophthalmic Formulation Development

  • Scientific Field : Pharmaceutical Science .
  • Application Summary : Enalkiren has been used in the development of ophthalmic formulations .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The results of this application are not provided in the available resources .

Treatment of Essential Hypertension

  • Scientific Field : Medical Science, specifically Hypertension Research .
  • Application Summary : Enalkiren has been used in the treatment of essential hypertension .
  • Methods of Application : Three different dosage regimens of Enalkiren were studied: 1) 1.2 mg/kg per day, 2) 0.3 mg/kg four times a day, and 3) 0.1 mg/kg four times a day. Each patient received an intravenous infusion every 6 hours for 1 week .
  • Results : The study found that the 0.3 mg/kg four times a day and 1.2 mg/kg per day regimens produced statistically significant reductions in systolic and diastolic blood pressures with clear evidence of persistent antihypertensive activity for 12 hours or more when compared with the placebo group .

Management of Hypertension

  • Scientific Field : Medical Science, specifically Hypertension Management .
  • Application Summary : Clinical trials with Enalkiren have suggested that renin inhibitors may be safe, useful therapeutic agents in the management of hypertension .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The results of clinical trials with Enalkiren are encouraging, and suggest that renin inhibitors may be safe, useful therapeutic agents in the management of hypertension .

Chronic Congestive Heart Failure

  • Scientific Field : Medical Science, specifically Cardiology .
  • Application Summary : Enalkiren has been used in the treatment of chronic congestive heart failure .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The results of this application are not provided in the available resources .

Renin-Angiotensin System Modulation

  • Scientific Field : Medical Science, specifically Hypertension Research .
  • Application Summary : Enalkiren has been used to study the modulation of the renin-angiotensin system .
  • Methods of Application : Enalkiren was administered intravenously at various doses to eight normal volunteer subjects on a standardized sodium diet. The effects of Enalkiren on plasma renin activity and plasma angiotensin II were measured .
  • Results : The study found that with higher doses of Enalkiren, blood pressure tended to decrease slightly with no change in heart rate. Plasma renin activity and plasma angiotensin II fell markedly in a dose-dependent manner .

properties

IUPAC Name

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVERRYBYGQJZ-WRPDIKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150282
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalkiren

CAS RN

113082-98-7
Record name Enalkiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalkiren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalkiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalkiren
Reactant of Route 2
Enalkiren
Reactant of Route 3
Reactant of Route 3
Enalkiren
Reactant of Route 4
Reactant of Route 4
Enalkiren
Reactant of Route 5
Enalkiren
Reactant of Route 6
Reactant of Route 6
Enalkiren

Citations

For This Compound
521
Citations
P Cordero, ND Fisher, TJ Moore, R Gleason… - …, 1991 - Am Heart Assoc
Interpretation of renin-angiotensin blockade with angiotensin converting enzyme inhibitors is potentially confounded by their multiple effects. We used a selective renin inhibitor (…
Number of citations: 46 www.ahajournals.org
A Delabays, J Nussberger, M Porchet, B Waeber… - …, 1989 - Am Heart Assoc
… intravenous infusions of vehicle and enalkiren at 0.01, 0.03, … No cross-reaction of enalkiren was observed with any antibody … Plasma levels of enalkiren were determined by reversed-…
Number of citations: 66 www.ahajournals.org
HD Kleinert, JR Luly, BA Bopp, KM Verburg… - Cardiovasc Drug …, 1990 - academia.edu
… had no appreciable impact on MABP, enalkiren was shown to induce sustained hypotension in this study. One day after cessation of enalkiren infusion, MABP increased to 87 f 3 mm …
Number of citations: 19 www.academia.edu
RS Boger, HN Glassman, JH Cavanaugh… - …, 1990 - Am Heart Assoc
… renin inhibition by repeated administration of enalkiren (A-64662), … Three different dosage regimens of enalkiren were studied: 1… in all groups receiving enalkiren. Prolonged duration of …
Number of citations: 40 www.ahajournals.org
JM Neutel, RR Luther, RS Boger, MA Weber - American Heart Journal, 1991 - Elsevier
… Furthermore, the blood pressure-lowering effects of enalkiren were amplified in patients whose … inhibitor enalkiren and the angiotensin-converting enzyme inhibitor enalaprilat. Enalkiren …
Number of citations: 49 www.sciencedirect.com
GW Neuberg, ML Kukin, J Penn, N Medina… - The American journal of …, 1991 - Elsevier
… Inhibition In 9 patients with chronic CHF by using enalkiren, a primate-selective, dipeptide renin … The acute intravenous administration of enalkiren (1.0 mg/kg) produced increases in …
Number of citations: 41 www.sciencedirect.com
HN Glassman, HD Kleinert, RS Boger… - Journal of …, 1990 - europepmc.org
Enalkiren (A-64662), a potent, dipeptide renin inhibitor, mimics the transition state of the human renin substrate, angiotensinogen. Enalkiren has been shown to produce dose-related …
Number of citations: 29 europepmc.org
B Jackson, G Liu, RB Perich, D Paxton… - Clinical and …, 1994 - Wiley Online Library
… were measured in response to the renin inhibitor enalkiren. Enalkiren was infused at 0.01 up to 0.1 mg/ kg per h for up to 4 h. 2. Enalkiren infusion was associated with a progressive fall …
Number of citations: 2 onlinelibrary.wiley.com
JP Patel, K Marsh, L Carr, G Nequist - International journal of pharmaceutics, 1990 - Elsevier
… of Enalkiren for ophthalmic use was investigated in rabbit. Results indicated that pH had a significant effect on the aqueous humor levels of Enalkiren … humor levels of Enalkiren could be …
Number of citations: 8 www.sciencedirect.com
JP Clozel, W Fischli - Hypertension, 1993 - Am Heart Assoc
… top of either CGP 38560A or enalkiren in the same animals. … than CGP 38560A or enalkiren in reducing arterial pressure in … contrast to CGP 38560A and enalkiren is able to inhibit renin …
Number of citations: 34 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.